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molecular formula C13H13FN2 B060406 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 180161-14-2

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B060406
M. Wt: 216.25 g/mol
InChI Key: FBWKDFSEFVFKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046215

Procedure details

Beginning with 11.6 gm (86.0 mMol) 6-fluoro-1H-indole and 26.5 gm (172 mMol) 4-piperidone hydrochloride monohydrate, 11.0 gm (59%) of the title compound were recovered as a light tan solid.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.O.Cl.[NH:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1>>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:16]3[CH2:17][CH2:18][NH:13][CH2:14][CH:15]=3)=[CH:7][NH:8]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(=CNC2=C1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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